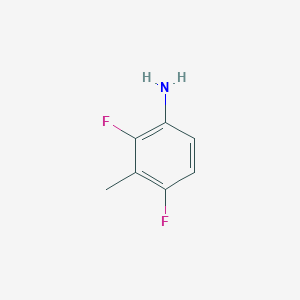

2,4-Difluoro-3-methylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-difluoro-3-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2N/c1-4-5(8)2-3-6(10)7(4)9/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEMLIOXWQRDDOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1F)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60510110 | |

| Record name | 2,4-Difluoro-3-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60510110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76350-70-4 | |

| Record name | 2,4-Difluoro-3-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60510110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,4-Difluoro-3-methylaniline: Properties, Synthesis, and Applications

Introduction: A Key Fluorinated Building Block

2,4-Difluoro-3-methylaniline is a strategically important aromatic amine within the fields of medicinal chemistry and materials science. Its structure, featuring an aniline core substituted with two electron-withdrawing fluorine atoms and an electron-donating methyl group, creates a unique electronic and steric profile. This substitution pattern is not arbitrary; it is designed to impart specific, desirable characteristics to larger molecules. The fluorine atoms are known to enhance metabolic stability, modulate lipophilicity (logP), and improve binding affinity by participating in hydrogen bonding or dipole-dipole interactions.[1][2] The methyl group provides a steric handle and can influence the orientation of the molecule within a binding pocket. Consequently, this compound serves as a high-value intermediate for the synthesis of active pharmaceutical ingredients (APIs) and advanced agrochemicals.[3][4] This guide provides a comprehensive overview of its chemical properties, synthetic routes, reactivity, and safe handling protocols for professionals in research and development.

Part 1: Core Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application in synthesis. The physical and spectroscopic data for this compound are summarized below.

Physicochemical Data

The macroscopic properties of this compound dictate its handling, storage, and reaction conditions.

| Property | Value | Source(s) |

| CAS Number | 144851-63-8 | [5] |

| Molecular Formula | C₇H₇F₂N | [6] |

| Molecular Weight | 143.13 g/mol | [6][7] |

| Appearance | Varies; typically a liquid or low-melting solid | N/A |

| Boiling Point | 94-96°C at 15 mmHg | [6] |

| Refractive Index (n²⁰/D) | 1.5045 | [6] |

| Storage Temperature | 2-8°C, protect from light | [6] |

Spectroscopic Signature

The spectral data provides a microscopic fingerprint of the molecule, essential for reaction monitoring and quality control.

-

¹H NMR Spectroscopy : The proton NMR spectrum is characterized by distinct signals for the aromatic protons and the methyl group. The two aromatic protons will appear as complex multiplets due to proton-proton (H-H) and proton-fluorine (H-F) coupling. The methyl protons will typically appear as a singlet or a narrow triplet (due to small long-range H-F coupling) in the upfield region (around 2.1-2.3 ppm).

-

¹³C NMR Spectroscopy : The carbon spectrum will show seven distinct resonances. The carbons directly bonded to fluorine (C2 and C4) will exhibit large one-bond carbon-fluorine coupling constants (¹JCF), appearing as doublets. Other aromatic carbons will also show smaller two- or three-bond C-F couplings.

-

Infrared (IR) Spectroscopy : The IR spectrum is a valuable tool for identifying key functional groups.

-

N-H Stretch : A characteristic pair of sharp to medium bands in the 3300-3500 cm⁻¹ region, typical for a primary amine.

-

C-H Stretch : Aromatic C-H stretches appear just above 3000 cm⁻¹, while the methyl C-H stretch will be just below 3000 cm⁻¹.

-

C=C Aromatic Stretch : Multiple sharp bands in the 1500-1620 cm⁻¹ region.

-

C-F Stretch : Strong, characteristic absorption bands in the 1100-1300 cm⁻¹ region.

-

-

Mass Spectrometry (MS) : In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 143. Subsequent fragmentation patterns would likely involve the loss of methyl or amino groups.

Part 2: Synthesis and Reactivity

The utility of this compound is fundamentally linked to its synthesis and subsequent chemical transformations.

Representative Synthesis Workflow

A common and logical synthetic pathway involves the catalytic reduction of a corresponding nitro compound. This precursor, 2,4-difluoro-3-methyl-1-nitrobenzene, can be prepared from commercially available starting materials.

Caption: General synthetic workflow for this compound.

Experimental Protocol: Catalytic Reduction

This protocol describes the reduction of the nitro precursor to the target aniline. This method is widely employed due to its high efficiency and clean conversion.[8][9]

Materials:

-

2,4-Difluoro-1-methyl-3-nitrobenzene

-

Methanol (MeOH), reagent grade

-

10% Palladium on Carbon (Pd/C) catalyst (50% wet)

-

Hydrogen (H₂) gas cylinder with regulator

-

Parr hydrogenator or similar pressure vessel

Procedure:

-

Vessel Preparation : To a clean, dry Parr shaker flask or autoclave, add 2,4-difluoro-1-methyl-3-nitrobenzene (1.0 eq).

-

Solvent and Catalyst Addition : Add methanol to dissolve the starting material (approx. 10-15 mL per gram of substrate). Carefully add 10% Pd/C catalyst (typically 5-10 mol% relative to the substrate) as a slurry in a small amount of methanol.

-

Causality: Methanol is an excellent solvent for both the starting material and product, and it does not interfere with the catalytic process. Pd/C is a highly effective and reusable catalyst for the reduction of aromatic nitro groups.[8]

-

-

Hydrogenation : Seal the reaction vessel. Purge the system with nitrogen gas three times to remove all oxygen, then purge with hydrogen gas three times.

-

Reaction : Pressurize the vessel with hydrogen gas (typically 40-50 psi). Begin vigorous agitation (shaking or stirring) and maintain the reaction at room temperature.

-

Monitoring : The reaction progress can be monitored by the cessation of hydrogen uptake. Alternatively, thin-layer chromatography (TLC) or LC-MS can be used on small aliquots to confirm the disappearance of the starting material. The reaction is typically complete within 2-4 hours.

-

Work-up : Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filtration : Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional methanol to ensure complete recovery of the product.

-

Trustworthiness: This filtration step is critical for removing the pyrophoric catalyst safely and ensuring the purity of the final product.

-

-

Isolation : Concentrate the filtrate under reduced pressure (rotary evaporation) to remove the methanol. The residue is the crude this compound, which can be used directly or purified further by distillation or column chromatography if necessary.

Chemical Reactivity

The reactivity of this compound is governed by the interplay of its functional groups. The amine (NH₂) is a potent activating group and ortho-, para-director for electrophilic aromatic substitution. However, the fluorine atoms are deactivating, and the steric bulk of the adjacent methyl group will influence regioselectivity. The primary amine itself is a strong nucleophile, readily participating in reactions like acylation, alkylation, and diazotization.

Caption: Reactivity map of the primary amine in this compound.

Part 3: Applications and Safety

Role in Drug Discovery and Agrochemicals

Fluorinated aromatic compounds are cornerstones of modern drug design. The introduction of fluorine can block sites of metabolic oxidation, thereby increasing a drug's half-life.[1][2] this compound is a precursor used in the synthesis of complex heterocyclic systems that form the core of many therapeutic agents and pesticides. Its specific substitution pattern is often required to achieve the desired biological activity and pharmacokinetic profile. For instance, difluoroaniline derivatives are crucial building blocks for synthesizing a wide range of biologically active compounds, including kinase inhibitors for oncology and potent fungicides.[4][10]

Safety, Handling, and Storage

As with all aniline derivatives, this compound must be handled with appropriate care.

-

Hazards : This compound is classified as an irritant. It is irritating to the eyes, respiratory system, and skin.[6] Ingestion and inhalation should be strictly avoided. Aniline derivatives are generally considered toxic and can be absorbed through the skin.

-

Personal Protective Equipment (PPE) : Always handle this chemical in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles or a face shield.

-

Handling : Avoid breathing vapors or mist.[11][12] Prevent contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water and seek medical advice.[6][11]

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[13] Protect from light.[6]

-

Disposal : Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.[11]

References

-

2,4-DIFLUORO-N-METHYLANILINE - ChemBK. Available from: [Link]

-

3,4-difluoro-N-methylaniline | C7H7F2N | CID 20097109 - PubChem. Available from: [Link]

-

material safety data sheet - Capot Chemical. Available from: [Link]

-

2,4-Difluoro-N-methylaniline - Optional[ATR-IR] - Spectrum - SpectraBase. Available from: [Link]

-

2,4-difluoro-N-(pyridin-3-ylmethyl)aniline | C12H10F2N2 | CID 11096129 - PubChem. Available from: [Link]

-

2,4-Difluoroaniline | C6H5F2N | CID 9709 - PubChem. Available from: [Link]

- Method of preparing 2,4-difluoroaniline - Google Patents.

-

3-Fluoro-4-methylaniline | C7H8FN | CID 9957 - PubChem. Available from: [Link]

-

Metabonomic assessment of toxicity of 4-fluoroaniline, 3,5-difluoroaniline and 2-fluoro-4-methylaniline to the earthworm Eisenia veneta (Rosa): identification of new endogenous biomarkers - PubMed. Available from: [Link]

-

Exploring 4,5-Difluoro-2-Methylaniline: Properties and Applications. Available from: [Link]

-

2,4-Difluoroaniline - NIST WebBook. Available from: [Link]

-

Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines - ChemRxiv. Available from: [Link]

- Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride - Google Patents.

-

Difluoroacetic Acid as a Mobile Phase Modifier for LC-MS Analysis of Small Molecules. Available from: [Link]

-

The Versatility of Difluoroaniline Derivatives in Modern Chemistry. Available from: [Link]

-

Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate - MDPI. Available from: [Link]

-

New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine - NIH. Available from: [Link]

-

FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),... - ResearchGate. Available from: [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. innospk.com [innospk.com]

- 4. nbinno.com [nbinno.com]

- 5. Page loading... [guidechem.com]

- 6. chembk.com [chembk.com]

- 7. 3,4-difluoro-N-methylaniline | C7H7F2N | CID 20097109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2,4-Difluoroaniline | 367-25-9 [chemicalbook.com]

- 9. EP0001825A1 - Method of preparing 2,4-difluoroaniline - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

- 11. fishersci.com [fishersci.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. fishersci.com [fishersci.com]

Foreword: The Strategic Value of Fluorinated Anilines in Modern Drug Discovery

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Difluoro-3-methylaniline

In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern drug design. Fluorine's unique electronic properties can profoundly influence a compound's metabolic stability, membrane permeability, pKa, and binding affinity. Substituted anilines, in turn, are privileged structures, serving as versatile building blocks for a vast array of pharmaceuticals and agrochemicals.

This guide focuses on a specific, yet highly significant, member of this class: This compound (CAS No. 76350-70-4). While data on this particular isomer is less prevalent than for some of its structural relatives, its architecture presents a compelling case study for researchers. The interplay of two electron-withdrawing fluorine atoms and an electron-donating methyl group on the aniline ring creates a unique electronic and steric profile. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of its core physicochemical properties, methodologies for their characterization, and the scientific rationale for its use in research and development.

Core Molecular and Physicochemical Profile

Understanding the fundamental properties of a molecule is the first step in unlocking its potential. The data for this compound is consolidated below. For context, properties of a closely related, more widely documented isomer, 4,5-Difluoro-2-methylaniline, are included for comparative purposes.

| Property | Value for this compound | Value for 4,5-Difluoro-2-methylaniline (for comparison) | Significance in R&D |

| CAS Number | 76350-70-4 | 875664-57-6 | Unique identifier for substance tracking and regulatory purposes. |

| Molecular Formula | C₇H₇F₂N | C₇H₇F₂N | Defines the elemental composition and stoichiometry. |

| Molecular Weight | 143.13 g/mol [1][2] | 143.13 g/mol [3] | Essential for all stoichiometric calculations and analytical techniques. |

| Appearance | Data not available | Light brown crystalline powder[3] | Provides a preliminary check for material purity and identity. |

| Melting Point | Data not available | 56-58°C[3] | A key indicator of purity and solid-state packing. |

| Boiling Point | Data not available | 216.2°C at 760 mmHg[3] | Defines the liquid range and is critical for purification by distillation. |

| Density | Data not available | 1.229 g/cm³[3] | Important for formulation, reaction scale-up, and solvent selection. |

| Solubility | Data not available | Data not available | Crucial for designing formulations, biological assays, and purification protocols. |

| Predicted pKa | ~3.0 (Estimated) | ~3.0 (Estimated) | Influences ionization state at physiological pH, affecting solubility and target binding. |

| Predicted LogP | ~1.8-2.0 (Estimated) | ~1.8-2.0 (Estimated) | A measure of lipophilicity, which correlates with membrane permeability and bioavailability. |

Spectroscopic Signature: Elucidating the Molecular Structure

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. While specific spectra for this compound are not publicly cataloged, its expected spectral characteristics can be expertly predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show four distinct signals:

-

A singlet for the methyl (-CH₃) protons around 2.1-2.3 ppm.

-

A broad singlet for the amine (-NH₂) protons, typically between 3.5-4.5 ppm, which can exchange with D₂O.

-

Two signals in the aromatic region (6.5-7.5 ppm). These protons (at C5 and C6) would appear as complex multiplets due to proton-proton coupling and additional, smaller couplings to the fluorine atoms (²JH-F, ³JH-F).

-

-

¹³C NMR: The carbon spectrum will display 7 distinct signals. The carbons directly bonded to fluorine (C2 and C4) will exhibit large one-bond coupling constants (¹JC-F) of approximately 240-260 Hz, appearing as doublets. Other carbons will show smaller C-F couplings over two or three bonds.

-

¹⁹F NMR: The fluorine NMR would be the most definitive, showing two distinct signals for the non-equivalent fluorine atoms at C2 and C4. Each signal would appear as a doublet of multiplets, split by the other fluorine and by adjacent protons.

Infrared (IR) Spectroscopy

The IR spectrum provides information on the functional groups present. Key expected absorption bands for this compound include:

-

N-H Stretching: A characteristic pair of medium-intensity bands around 3450 cm⁻¹ and 3350 cm⁻¹ for the symmetric and asymmetric stretches of the primary amine.

-

C-H Stretching: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches from the methyl group just below 3000 cm⁻¹.

-

C=C Stretching: Aromatic ring stretching vibrations typically appear in the 1500-1620 cm⁻¹ region.

-

C-F Stretching: Strong, intense absorption bands in the fingerprint region, typically between 1100-1300 cm⁻¹, are definitive for the carbon-fluorine bonds.

Experimental Workflows for Physicochemical Characterization

To ensure data integrity and reproducibility, standardized, self-validating protocols are essential. The following sections detail the methodologies for determining key properties.

Protocol for Melting Point Determination

Causality: The melting point is a highly sensitive indicator of purity. Impurities disrupt the crystal lattice, typically broadening the melting range and depressing the melting point. This protocol uses a calibrated digital apparatus for precision.

Methodology:

-

Calibration Check: Verify the performance of the melting point apparatus using certified standards (e.g., vanillin, caffeine) with known melting points. The apparatus must read within ±0.5°C of the standard's certified value.

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. Load a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Measurement:

-

Place the capillary tube in the apparatus.

-

Set a rapid heating ramp (10-15°C/min) to determine an approximate melting point.

-

For the precise measurement, use a new sample and set the starting temperature to 20°C below the approximate value.

-

Set the ramp rate to a slow 1-2°C/min to allow for thermal equilibrium.

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid crystal melts (clear point). A pure substance should exhibit a sharp melting range of <1.5°C.

-

Validation: Perform the measurement in triplicate. The recorded ranges should be consistent within ±0.5°C.

Workflow for Aqueous Solubility Determination (Shake-Flask Method)

Causality: Solubility is a critical parameter for drug development, influencing everything from formulation to bioavailability. The shake-flask method (OECD Guideline 105) is the gold standard for determining the saturation solubility of a compound in a given solvent.

Methodology:

-

System Preparation: Add an excess amount of this compound to a known volume of purified water (or a relevant buffer, e.g., PBS at pH 7.4) in a sealed, inert flask. The excess solid ensures that saturation is achieved.

-

Equilibration: Place the flask in a shaker bath maintained at a constant temperature (e.g., 25°C or 37°C) and agitate for a prolonged period (24-48 hours) to ensure equilibrium is reached. A preliminary kinetics study should confirm that this time is sufficient.

-

Phase Separation: After equilibration, cease agitation and allow the suspension to settle. To remove undissolved solid, centrifuge the samples at high speed and filter the supernatant through a low-binding 0.22 µm filter (e.g., PVDF).

-

Quantification: Accurately quantify the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A standard calibration curve must be run in parallel.

-

Validation: The experiment should be run in at least triplicate. The final solubility value is reported as the average concentration (e.g., in mg/mL or µM).

Caption: Workflow for Shake-Flask Solubility Determination.

Synthesis and Applications in a Research Context

Synthetic Accessibility

This compound is not as commercially prevalent as other isomers, but its synthesis is achievable through established organometallic and aromatic substitution reactions. A plausible route involves the nitration of 1,3-difluorotoluene, followed by selective reduction of the nitro group to the amine. The directing effects of the fluorine and methyl substituents would need to be carefully considered to optimize the yield of the desired isomer. Alternative routes could involve catalytic amination of a corresponding halobenzene precursor. The availability of synthetic routes is a key consideration for its use as a building block in larger-scale campaigns.[4][5]

Rationale for Use in Drug Development

The true value of this compound lies in the strategic placement of its substituents, which offers medicinal chemists several advantages:

-

Metabolic Blocking: The fluorine atom at the C4 position can act as a "metabolic shield," blocking what is often a primary site of oxidative metabolism (para-hydroxylation) on an aniline ring. This can significantly increase the compound's half-life and oral bioavailability.[6]

-

pKa Modulation: The two strongly electron-withdrawing fluorine atoms significantly lower the basicity (pKa) of the aniline nitrogen compared to a non-fluorinated analogue. This modulation is critical, as it can reduce off-target toxicities associated with highly basic amines and fine-tune the ionization state of the molecule to optimize target engagement and cell permeability.[7]

-

Enhanced Binding Interactions: The C-F bond is highly polarized and can act as a weak hydrogen bond acceptor. Strategically positioning fluorine can introduce new, favorable interactions within a protein's binding pocket, thereby increasing ligand potency and selectivity.[6][7]

-

Fine-Tuning Lipophilicity: While fluorine is lipophilic, its contribution is nuanced. Its introduction allows for precise adjustments to the overall LogP of a molecule, which is essential for optimizing its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[6][8]

Safety and Handling

As with all aniline derivatives, this compound must be handled with appropriate precautions. It should be considered toxic if swallowed, inhaled, or absorbed through the skin.

-

Engineering Controls: All handling should be performed in a certified chemical fume hood to prevent inhalation of vapors or dust. Eyewash stations and safety showers must be readily accessible.[9]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield at all times.[10]

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids.[11]

-

Disposal: Dispose of all waste in accordance with local, state, and federal regulations for hazardous chemical waste.[12]

Conclusion

This compound represents a specialized but powerful building block for modern chemical research. Its physicochemical profile, dictated by the strategic placement of two fluorine atoms and a methyl group, provides a sophisticated tool for modulating the properties of lead compounds in drug discovery. While comprehensive experimental data for this specific isomer remains to be fully published, its characteristics can be reliably inferred from established chemical principles and comparison with related structures. By employing the rigorous experimental protocols outlined in this guide, researchers can confidently characterize this and similar molecules, ensuring the generation of high-quality, reproducible data to drive their research forward.

References

-

PrepChem.com. (n.d.). Synthesis of 2,4-difluoroaniline. Retrieved from [Link]

- Google Patents. (n.d.). EP0001825A1 - Method of preparing 2,4-difluoroaniline.

-

Vanderbilt University. (n.d.). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Retrieved from [Link]

- Google Patents. (n.d.). US4294988A - Method of preparing 2,4-difluoroaniline.

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 4,5-Difluoro-2-Methylaniline: Properties and Applications. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Difluoro-3-methylaniline. Retrieved from [Link]

-

Journal of Medicinal Chemistry. (2015). Applications of Fluorine in Medicinal Chemistry. Retrieved from [Link]

-

AIMS Press. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

-

ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved from [Link]

-

ResearchGate. (2015). Fluorine in Drug Design: A Case Study with Fluoroanisoles. Retrieved from [Link]

-

Sanbeizhi Pharmaceutical Co., Ltd. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 2,6-Difluoro-3-methylaniline | C7H7F2N | CID 15017536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. innospk.com [innospk.com]

- 4. EP0001825A1 - Method of preparing 2,4-difluoroaniline - Google Patents [patents.google.com]

- 5. US4294988A - Method of preparing 2,4-difluoroaniline - Google Patents [patents.google.com]

- 6. pharmacyjournal.org [pharmacyjournal.org]

- 7. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. fishersci.com [fishersci.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

Authored by a Senior Application Scientist

An In-depth Technical Guide to 2,4-Difluoro-3-methylaniline (CAS: 76350-70-4) for Drug Discovery Professionals

This guide provides a comprehensive technical overview of this compound, a key fluorinated aromatic amine intermediate. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the molecule's physicochemical properties, synthesis, reactivity, and its strategic importance in the design of novel therapeutics.

Introduction: The Strategic Value of Fluorinated Anilines in Medicinal Chemistry

The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] Fluorinated aromatic amines, such as this compound, are particularly valuable building blocks.[3] The strong electronegativity and small size of the fluorine atom can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1]

Specifically, the strategic placement of fluorine can:

-

Block Metabolic Oxidation: The robust carbon-fluorine bond can prevent metabolic degradation by cytochrome P450 enzymes at otherwise vulnerable positions, thereby extending a drug's half-life.

-

Modulate pKa: Fluorine's electron-withdrawing nature lowers the basicity of the aniline nitrogen. This fine-tuning of pKa is critical for optimizing a drug's solubility, membrane permeability, and target engagement.[4]

-

Enhance Binding Interactions: Fluorine can participate in favorable non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, within a protein's binding pocket, potentially increasing potency.

This compound offers a unique substitution pattern, providing chemists with a versatile scaffold for constructing complex molecular architectures with tailored properties.

Physicochemical and Spectroscopic Profile

Precise characterization is fundamental to the effective use of any chemical intermediate. Below are the key properties of this compound.

Core Properties

A summary of the essential physicochemical data for this compound is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 76350-70-4 | [5][6][7][8] |

| Molecular Formula | C₇H₇F₂N | [6] |

| Molecular Weight | 143.13 g/mol | [5] |

| Appearance | Liquid | [6] |

| Storage Conditions | Store in freezer (-20°C), inert atmosphere, keep in dark place | [7] |

| Boiling Point | 189 °C (Predicted) | [9] |

| Density | 1.229 g/cm³ (Predicted) | [9] |

| Flash Point | 79 °C (Predicted) | [9] |

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted in CDCl₃):

-

Aromatic Protons (2H): Two signals are expected in the aromatic region (~6.5-7.5 ppm). These protons will exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling.

-

Amine Protons (-NH₂): A broad singlet is expected (~3.5-4.5 ppm), the chemical shift of which can vary with concentration and solvent.

-

Methyl Protons (-CH₃): A singlet or a narrow triplet (due to small long-range H-F coupling) is expected in the aliphatic region (~2.0-2.5 ppm).

¹³C NMR Spectroscopy (Predicted in CDCl₃):

-

Aromatic Carbons (6C): Six distinct signals are expected. The carbons directly bonded to fluorine (C2 and C4) will appear as doublets with large one-bond carbon-fluorine coupling constants (¹JCF ≈ 240-260 Hz). The other aromatic carbons will show smaller, multi-bond C-F couplings.

-

Methyl Carbon (1C): A single signal is expected in the aliphatic region (~15-25 ppm), which may also exhibit a small quartet-like splitting due to C-F coupling.

Synthesis and Handling

Representative Synthesis Protocol: Catalytic Reduction

A common and reliable method for synthesizing aromatic amines is the catalytic reduction of the corresponding nitroaromatic precursor. The following protocol outlines a general procedure for the synthesis of this compound from 2,4-difluoro-3-methylnitrobenzene.

Causality: This method is chosen for its high efficiency, clean conversion, and operational simplicity. Palladium on carbon (Pd/C) is a highly effective catalyst for the hydrogenation of nitro groups, and hydrogen gas is a clean reducing agent, with water being the only byproduct.

Protocol:

-

Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a hydrogen balloon inlet, and a condenser, add 2,4-difluoro-3-methylnitrobenzene (1.0 eq) and methanol (10 mL per gram of substrate).

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (1-5 mol%).

-

Inerting: Purge the system with nitrogen or argon gas for 5-10 minutes to remove oxygen.

-

Hydrogenation: Replace the inert gas atmosphere with hydrogen from a balloon.

-

Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 2-6 hours).

-

Workup: Once the reaction is complete, carefully purge the system with nitrogen to remove excess hydrogen.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of methanol to ensure complete recovery of the product.

-

Purification: Concentrate the filtrate under reduced pressure to remove the methanol. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Self-Validation Note: The successful removal of the nitro group can be confirmed by the disappearance of its characteristic IR stretches (~1520 and 1340 cm⁻¹) and the appearance of N-H stretches (~3300-3500 cm⁻¹) for the aniline product.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from analogous compounds like 2,4-difluoroaniline suggest that it should be handled with care.[10]

-

Hazard Classification: Assumed to be harmful if swallowed, toxic in contact with skin, and toxic if inhaled. May cause skin and eye irritation.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles with side shields or a face shield, and a lab coat.

-

Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.

Applications in Drug Discovery & Development

The true value of this compound lies in its potential as a versatile synthon for creating diverse and complex drug candidates.[5] The amine functionality serves as a nucleophilic handle for a wide range of transformations.

Key Synthetic Transformations

The diagram below illustrates the principal reaction pathways available to a medicinal chemist starting from this compound.

Caption: Key synthetic transformations of this compound.

-

Amide and Sulfonamide Formation: The aniline nitrogen readily reacts with acyl chlorides, sulfonyl chlorides, or carboxylic acids (with coupling agents) to form stable amide or sulfonamide linkages. This is one of the most common strategies for linking molecular fragments in drug design.

-

N-Alkylation and Reductive Amination: The amine can be alkylated or used in reductive amination protocols with aldehydes and ketones to generate secondary or tertiary amines, providing access to different structural classes.

-

Palladium-Catalyzed Cross-Coupling: As a nucleophile, the aniline is an excellent partner in Buchwald-Hartwig amination reactions, allowing for the construction of diaryl or heteroaryl amine structures, which are privileged scaffolds in many therapeutic areas.

-

Diazotization and Sandmeyer Reactions: The amine can be converted to a diazonium salt, which is a versatile intermediate that can be subsequently transformed into a wide range of other functional groups (e.g., halides, nitriles, hydroxyls), enabling further diversification of the aromatic core.

Conclusion

This compound (CAS: 76350-70-4) is a valuable and versatile intermediate for the synthesis of advanced pharmaceutical and agrochemical compounds. Its unique fluorine and methyl substitution pattern provides a strategic advantage in designing molecules with enhanced metabolic stability, tailored basicity, and potent biological activity. While detailed public data on this specific isomer is limited, its structural features and the well-established reactivity of fluorinated anilines underscore its significant potential. By leveraging the synthetic pathways outlined in this guide, researchers can effectively incorporate this building block into their discovery programs to develop next-generation therapeutics.

References

-

Aaron Chemicals. 76350-70-4 | MFCD09261073 | this compound. [Link]

-

Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Crucial Role of Fluorinated Aromatic Amines in Modern Pharmaceutical Synthesis. [Link]

-

ResearchGate. (n.d.). Review: fluorine in medicinal chemistry. [Link]

-

Bide Pharmatech Ltd. This compound CAS NO.76350-70-4. LookChem. [Link]

-

Meanwell, N. A. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 63(12), 6347-6385. [Link]

-

LookChem. This compound CAS NO.76350-70-4 - Bide Pharmatech Ltd. [Link]

-

CPAchem. Safety data sheet for N-Methylaniline. [Link]

-

AN PharmaTech Co Ltd. This compound|76350-70-4. [Link]

-

AccelaChem. 74230-08-3,4-Hydroxy-2-nitrobenzoic Acid. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. 76350-70-4 | MFCD09261073 | this compound [aaronchem.com]

- 6. bidepharmatech.lookchem.com [bidepharmatech.lookchem.com]

- 7. 76350-70-4|this compound|BLD Pharm [bldpharm.com]

- 8. This compound|76350-70-4--AN PharmaTech Co Ltd [anpharma.net]

- 9. cn.canbipharm.com [cn.canbipharm.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

A Technical Guide to the Molecular Structure and Conformation of 2,4-Difluoro-3-methylaniline

Prepared by: Gemini, Senior Application Scientist

Abstract

2,4-Difluoro-3-methylaniline is a substituted aromatic amine of significant interest in the chemical, pharmaceutical, and agrochemical industries. Its utility as a synthetic intermediate is profoundly influenced by its three-dimensional structure and conformational preferences. This guide provides an in-depth analysis of its molecular architecture, governed by a complex interplay of steric and electronic effects from its fluoro, methyl, and amino substituents. We explore the dominant intramolecular interactions, particularly the N-H···F hydrogen bond, that dictate its conformational landscape. This document outlines state-of-the-art computational and experimental methodologies for elucidating its structure, offering detailed protocols for researchers and drug development professionals. The insights presented herein are crucial for understanding the molecule's reactivity, intermolecular binding potential, and rational design of next-generation derivatives.

Introduction: Significance and Structural Context

Substituted anilines are foundational building blocks in modern chemistry. Fluorinated aniline derivatives, in particular, are prized for the unique physicochemical properties that fluorine imparts, such as increased metabolic stability, enhanced binding affinity, and modulated lipophilicity.[1][2] this compound (CAS No. 76350-70-4) emerges as a key intermediate in this class. Understanding its precise molecular structure and conformational dynamics is not merely an academic exercise; it is a prerequisite for predicting its chemical behavior, from reaction kinetics to its ability to fit into the active site of a biological target.

The aniline scaffold is inherently flexible, with the conformation of the amino group being highly sensitive to the electronic and steric nature of ring substituents.[3] In this compound, the structure is defined by:

-

An amino group (-NH₂) at C1, which acts as a π-donor and hydrogen bond donor.

-

An ortho-fluorine atom (-F) at C2, a potent σ-acceptor and potential hydrogen bond acceptor.

-

A methyl group (-CH₃) at C3, which is a weak π-donor and introduces significant steric bulk.

-

A para-fluorine atom (-F) at C4, another strong σ-acceptor.

This unique substitution pattern creates a fascinating conformational puzzle, the solution to which reveals the molecule's fundamental properties.

Molecular Structure and Identification

The unambiguous identification of this compound is the first step in any rigorous analysis.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 76350-70-4 |

| Molecular Formula | C₇H₇F₂N |

| Molecular Weight | 143.14 g/mol |

The spatial arrangement of the substituents on the benzene ring is critical. The standard IUPAC numbering scheme is illustrated in the diagram below.

Caption: 2D Structure and IUPAC Numbering of this compound.

Conformational Landscape: The Dominance of Intramolecular Interactions

The conformation of this compound is primarily determined by the orientation of the amino and methyl groups, which are subject to rotation around their respective single bonds to the aromatic ring.

Key Conformational Determinants

-

Amino Group Rotation and Pyramidalization: In aniline, the amino group is known to be slightly pyramidal, and there exists an energy barrier to its rotation.[3][4] This barrier is a measure of the π-conjugation between the nitrogen lone pair and the aromatic system.[5]

-

Intramolecular Hydrogen Bonding (IMHB): The presence of a fluorine atom at the C2 position (ortho to the amino group) creates a strong predisposition for the formation of an N-H···F intramolecular hydrogen bond.[6][7] This interaction involves one of the N-H bonds and the ortho-fluorine, forming a stable, planar five-membered ring system (N-C1-C2-F···H). Such bonds are known to significantly influence molecular conformation and properties.[8][9]

-

Steric Hindrance: The methyl group at C3 is adjacent to both the amino group at C1 and the fluorine atom at C4. This creates steric repulsion that will influence the preferred rotational orientation (conformation) of the methyl group and may cause slight out-of-plane distortions of the substituents to relieve strain.

The Predicted Low-Energy Conformation

The energetic advantage conferred by the N-H···F hydrogen bond is expected to be the dominant force in establishing the molecule's preferred conformation. This interaction would "lock" the amino group into a specific orientation where one N-H bond is pointed towards the ortho-fluorine. The steric clash between the methyl and amino groups would be a secondary, but still significant, factor. Therefore, the global minimum energy conformation is predicted to feature:

-

A coplanar or near-coplanar arrangement of the N-H···F system.

-

The methyl group's hydrogen atoms rotated into a staggered position to minimize steric interactions with the adjacent substituents.

Methodologies for Structural and Conformational Analysis

A dual approach, combining computational modeling with experimental validation, provides the most comprehensive understanding of molecular structure.

Computational Chemistry Protocol

Density Functional Theory (DFT) is a robust and widely accepted quantum mechanical method for predicting the geometric and electronic properties of molecules of this class with high accuracy.[10][11][12]

-

Initial Structure Generation: A 3D model of this compound is built using molecular modeling software.

-

Conformational Search: A systematic scan of the potential energy surface is performed by rotating the C1-N bond. This identifies all potential low-energy conformers (rotamers).

-

Geometry Optimization: Each potential conformer is subjected to full geometry optimization. A common and reliable level of theory for this is B3LYP with the 6-311++G(d,p) basis set, which adequately accounts for electron correlation and polarization.[13][14]

-

Frequency Analysis: A vibrational frequency calculation is performed on each optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum. This step also yields thermodynamic data (zero-point energy, enthalpy, Gibbs free energy).

-

Analysis of Intramolecular Interactions: Natural Bond Orbital (NBO) or Quantum Theory of Atoms in Molecules (QTAIM) analyses are performed on the lowest energy conformer to quantify the strength and nature of the N-H···F intramolecular hydrogen bond.

Caption: Workflow for DFT-based conformational analysis of this compound.

Experimental Validation Protocols

While computational methods provide powerful predictions, experimental validation is the gold standard.

X-ray crystallography provides definitive, high-resolution information about the molecular structure in the solid state, including precise bond lengths, bond angles, and the conformation of the molecule as it packs into a crystal lattice.

-

Crystal Growth: High-purity this compound is dissolved in a suitable solvent or solvent mixture. Single crystals are grown via slow evaporation, vapor diffusion, or cooling of a saturated solution.

-

Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. A detector collects the diffraction pattern as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The electron density map is solved to locate the atoms, and the structural model is refined to achieve the best fit with the experimental data.

-

Data Analysis: The final refined structure provides atomic coordinates, from which all geometric parameters (bond lengths, angles, torsions) and details of intermolecular interactions in the crystal can be determined.

Caption: Generalized workflow for single-crystal X-ray crystallography.

NMR spectroscopy is the most powerful technique for determining molecular structure and conformation in solution. For this molecule, a multi-nuclear approach is essential.

-

Sample Preparation: A dilute solution (~5-10 mg) of the compound is prepared in a deuterated, non-polar solvent (e.g., CDCl₃) to minimize intermolecular hydrogen bonding with the solvent.

-

¹H NMR: Provides information on the chemical environment of the protons. The chemical shift of the -NH₂ protons can be indicative of hydrogen bonding.

-

¹⁹F NMR: Crucial for this molecule. The chemical shifts of the two distinct fluorine atoms provide information about their electronic environment.

-

¹H-¹⁹F Heteronuclear Overhauser Effect Spectroscopy (HOESY): A 2D NMR experiment that detects through-space interactions. A cross-peak between an amino proton and the ortho-fluorine atom would provide direct and unambiguous evidence of their close spatial proximity, confirming the N-H···F intramolecular hydrogen bond.[15]

-

J-Coupling Analysis: The observation of a scalar (through-bond) coupling constant, denoted ¹ʰJ(N-H, F), between the amino proton and the ortho-fluorine provides definitive proof of the hydrogen bond's existence and can be correlated with its strength.[7][16]

Predicted Structural Data and Interpretation

Based on DFT calculations of structurally similar substituted anilines, the key geometric parameters for the lowest-energy conformer of this compound, featuring the N-H···F hydrogen bond, are predicted below.

Table 1: Predicted Key Geometric Parameters

| Parameter | Description | Predicted Value | Rationale |

|---|---|---|---|

| r(C-N) | C1-N bond length | ~1.38 - 1.40 Å | Shorter than a typical C-N single bond due to π-conjugation with the ring.[3] |

| r(N-H···F) | H-bond distance (H to F) | ~2.0 - 2.2 Å | Typical distance for a weak to moderate N-H···F intramolecular hydrogen bond.[8] |

| ∠(N-H···F) | H-bond angle | ~130 - 140° | Constrained by the geometry of the five-membered ring.[7] |

| ∠(H-N-C1-C2) | Amino group torsion | ~0 - 10° | The amino group is held nearly planar with the ring to maximize the H-bond. |

| ∠(C2-C3-C(Me)-H) | Methyl group torsion | ~60° (staggered) | Rotated to minimize steric clash with -NH₂ and -F groups. |

The stability conferred by the intramolecular hydrogen bond is significant. Computational studies on analogous systems show that conformers featuring such bonds can be several kcal/mol lower in energy than those without.

Table 2: Predicted Relative Energies of Conformers

| Conformer | Key Feature | Predicted Relative Energy |

|---|---|---|

| A (Global Minimum) | N-H···F hydrogen bond present | 0.0 kcal/mol (Reference) |

| B (Rotamer) | Amino group rotated 180° (No H-bond) | +4 to +7 kcal/mol |

Implications of the Predicted Conformation

-

Reactivity: The "locked" conformation reduces the conformational entropy of the molecule. The nitrogen lone pair's availability is decreased due to its delocalization into the ring and participation in the IMHB, leading to lower basicity compared to aniline.

-

Intermolecular Interactions: The intramolecular hydrogen bond satisfies the primary hydrogen bond donor/acceptor sites on one side of the molecule. This makes the molecule more "lipophilic" on that face and directs any intermolecular interactions (e.g., in a crystal or a protein binding site) to the other available sites. This principle is actively used in drug design to enhance membrane permeability.[17]

-

Spectroscopy: The conformation directly impacts the NMR spectrum, leading to a downfield shift for the hydrogen-bonded proton and enabling the characteristic ¹H-¹⁹F through-space couplings.

Conclusion

The molecular structure of this compound is not static but is dominated by a well-defined, low-energy conformation. This preferred structure is dictated by a stabilizing intramolecular N-H···F hydrogen bond between the amino group and the ortho-fluorine atom. This interaction holds the amino group nearly coplanar with the aromatic ring, a conformation that is further influenced by the steric demands of the adjacent methyl group. An integrated approach using Density Functional Theory for prediction and experimental techniques like X-ray crystallography and multi-nuclear NMR for validation is essential for a complete and accurate characterization. A thorough understanding of this conformational landscape is critical for scientists leveraging this compound as a building block in the design and synthesis of advanced functional molecules.

References

-

Eaton, D. L., et al. (2012). Development of quantitative structure-metabolism (QSMR) relationships for substituted anilines based on computational chemistry. PubMed. Available at: [Link]

-

Eaton, D. L., et al. (2012). Structure-metabolism relationships of substituted anilines: prediction of N-acetylation and N-oxanilic acid formation using computational chemistry. Taylor & Francis Online. Available at: [Link]

-

Al-Kahtani, A. A. (2015). Rotational barrier and electron-withdrawing substituent effects: Theoretical study of p-conjugation in para-substituted anilines. ResearchGate. Available at: [Link]

-

Iyewumi, T. P. (2021). Computational Modelling and Antioxidant Activities of Substituted N-(Methoxysalicylidene) Anilines. Journal of Chemical Society of Nigeria. Available at: [Link]

-

PubChem. (n.d.). 2,6-Difluoro-3-methylaniline. PubChem. Available at: [Link]

-

Ilayaraja, E., & Sathiyendran, V. (2015). Investigation of amine inversion dynamics in ortho and meta substituted anilines by G3XMP2 theory. Der Pharma Chemica. Available at: [Link]

-

Krygowski, T. M., et al. (2000). Substituent Effects on the Physical Properties and pKa of Aniline. AFIT Scholar. Available at: [Link]

-

Wang, T., et al. (2024). Halogenation of Anilines: Formation of Haloacetonitrile and Large-Molecule Disinfection Byproducts. PubMed. Available at: [Link]

-

Angell, Y. L., et al. (2022). Intramolecular N-H···F Hydrogen Bonding Interaction in a Series of 4-Anilino-5-Fluoroquinazolines: Experimental and Theoretical Characterization of Electronic and Conformational Effects. PubMed. Available at: [Link]

-

The Chemistry of Anilines. Semantic Scholar. (2007). Available at: [Link]

-

Angell, Y. L., et al. (2021). Intramolecular NH···F Hydrogen Bonding Interaction in a Series of 4-Anilino-5-Fluoroquinazolines. UCLA Chemistry and Biochemistry. Available at: [Link]

-

Angell, Y. L., et al. (2021). Intramolecular N−H⋅⋅⋅F Hydrogen Bonding Interaction in a Series of 4‐Anilino‐5‐Fluoroquinazolines: Experimental and Theoretical Characterization of Electronic and Conformational Effects. ResearchGate. Available at: [Link]

-

Wang, T., et al. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. ACS Publications. Available at: [Link]

-

International Journal of Trend in Scientific Research and Development (IJTSRD). (2021). Quantum chemical computational studies on 2,4-difluoroaniline calculated by DFT method. IJTSRD. Available at: [Link]

-

Bickelhaupt, F. M., et al. (2016). How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Voronoi deformation density analysis. RSC Publishing. Available at: [Link]

-

Angell, Y. L., et al. (2012). Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. PubMed. Available at: [Link]

-

Platts, J. A. (2014). Rotation of the amino group in aniline about the plane of the aromatic ring. ResearchGate. Available at: [Link]

-

Abraham, M. H., et al. (2020). The assessment of intramolecular hydrogen bonding in ortho-substituted anilines by an NMR method. Bradford Scholars, University of Bradford. Available at: [Link]

-

askIITians. (2014). Amine group in aniline is ortho and para directing. Why does then aniline on nitration gives substantial amount of m-nitroaniline? askIITians. Available at: [Link]

-

Chemstronics. (n.d.). Exploring Fluorinated Aniline Derivatives: The Significance of 3-Fluoroaniline. Chemstronics. Available at: [Link]

-

O'Hagan, D. (2015). Conformational Analysis of 1,3-Difluorinated Alkanes. ResearchGate. Available at: [Link]

-

PubChem. (n.d.). 3,4-difluoro-N-methylaniline. PubChem. Available at: [Link]

-

Ghosh, A., et al. (2023). Access to Biaryls via Anilide C–N Bond Activation through Photocatalytic Radical Truce–Smiles Rearrangement. ACS Publications. Available at: [Link]

-

Billard, T. (2023). Synthesis of Fluorinated Amines: A Personal Account. ACS Publications. Available at: [Link]

-

NIST. (n.d.). 2,4-Difluoroaniline. NIST Chemistry WebBook. Available at: [Link]

-

Arjunan, V., et al. (2012). Molecular structure of p-methylaniline and its van der Waals complexes with CF3H, CH4 and CF4 studied by laser induced fluorescence spectroscopy and ab initio calculations. ResearchGate. Available at: [Link]

-

Zhang, Y., et al. (2021). Synthesis, Crystal Structure and DFT Study of COMPOUND methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone. ResearchGate. Available at: [Link]

-

Kryachko, E. S., & Remacle, F. (2005). DFT study on the intermolecular interactions between Au (n= 2–4) and thymine. ResearchGate. Available at: [Link]

-

Research Square. (2022). A DFT-Based Investigation of Tosyl-D-Proline: Structure and Vibrational Spectroscopy. Research Square. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. afit.edu [afit.edu]

- 4. researchgate.net [researchgate.net]

- 5. How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Vor ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C5CP07483E [pubs.rsc.org]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Intramolecular N-H⋅⋅⋅F Hydrogen Bonding Interaction in a Series of 4-Anilino-5-Fluoroquinazolines: Experimental and Theoretical Characterization of Electronic and Conformational Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chem.ucla.edu [chem.ucla.edu]

- 9. DSpace [bradscholars.brad.ac.uk]

- 10. Development of quantitative structure-metabolism (QSMR) relationships for substituted anilines based on computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. catalog.article4pub.com [catalog.article4pub.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. ortho-Fluorine for Enhanced Permeability - Enamine [enamine.net]

A Comprehensive Spectroscopic Guide to 2,4-Difluoro-3-methylaniline (CAS: 5655-63-0)

Disclaimer: This document provides a detailed predictive analysis of the spectroscopic characteristics of 2,4-Difluoro-3-methylaniline. As a complete, publicly available experimental dataset for this specific isomer is not available, this guide has been constructed by leveraging established spectroscopic principles and drawing analogies from closely related, well-characterized molecules. The presented data are intended to serve as a robust reference for researchers; however, experimental verification remains the gold standard for lot-specific material confirmation.

Introduction

This compound is a substituted aromatic amine, a class of compounds that serves as a cornerstone for the synthesis of a wide array of pharmaceuticals, agrochemicals, and advanced materials. The precise arrangement of the fluoro, methyl, and amino substituents on the aniline ring dictates its reactivity and final properties. Consequently, unambiguous structural confirmation is not merely a procedural step but a critical prerequisite for any downstream application.

This guide provides an in-depth exploration of the expected spectroscopic signature of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). From the perspective of a senior application scientist, we will not only present the data but also delve into the causality behind the expected spectral features and the logic underpinning the choice of analytical methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for the elucidation of molecular structure in solution. For a molecule such as this compound, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is essential to map out the complete atomic connectivity and electronic environment.

Predicted ¹H NMR Analysis

Proton NMR provides a map of the hydrogen environments within the molecule. The interplay of through-bond (J-coupling) interactions between protons (H-H) and between protons and fluorine (H-F) results in complex but highly informative splitting patterns.

Experimental Protocol: A Self-Validating Approach A robust protocol involves dissolving approximately 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃), a solvent chosen for its ability to dissolve a wide range of organic compounds and its well-defined residual solvent peak (δ ≈ 7.26 ppm) for accurate referencing. The spectrum should be acquired on a spectrometer operating at a minimum of 400 MHz to ensure adequate signal dispersion.

Data Interpretation The ¹H NMR spectrum is predicted to contain four distinct signals: the amino protons, two aromatic protons, and the methyl protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration | Assignment | Rationale |

| ~ 6.85 | ddd | J(H,H) ≈ 8.8, J(H,F4) ≈ 8.8, J(H,F2) ≈ 5.0 | 1H | H-5 | Ortho to the electron-donating -NH₂ group, resulting in an upfield shift. Coupled to H-6, and both F-2 and F-4. |

| ~ 6.65 | td | J(H,F2) ≈ J(H,H) ≈ 8.8, J(H,F4) ≈ 2.5 | 1H | H-6 | Meta to the -NH₂ group. Experiences strong coupling to the adjacent H-5 and the ortho F-2, and a weaker meta coupling to F-4. |

| ~ 3.70 | br s | - | 2H | -NH₂ | The chemical shift is variable and depends on concentration and solvent. The signal is typically broad due to quadrupole effects from the nitrogen atom and chemical exchange. |

| ~ 2.15 | t | ⁵J(H,F) ≈ 2.5 | 3H | -CH₃ | The methyl group is a singlet, but long-range coupling to the two ortho fluorine atoms (F-2 and F-4) is expected to resolve into a small triplet. |

Visualization: ¹H NMR Coupling Network

The following diagram illustrates the predicted scalar coupling relationships between the protons and fluorine atoms, which dictate the observed signal multiplicities.

Caption: Predicted H-H and H-F coupling in this compound.

Predicted ¹³C NMR Analysis

Carbon NMR, typically acquired with broadband proton decoupling, reveals the number of unique carbon environments. For this molecule, the most telling features are the large, direct coupling constants between the fluorine-bearing carbons (C-2, C-4) and the fluorine atoms.

| Predicted Chemical Shift (δ, ppm) | Multiplicity (from C-F Coupling) | Coupling Constant ¹J(C,F) (Hz) | Assignment |

| ~ 154 | dd | ~ 240 (C-F), ~12 (C-F) | C-2 |

| ~ 151 | dd | ~ 245 (C-F), ~12 (C-F) | C-4 |

| ~ 135 | dd | ~ 7 (C-F), ~ 4 (C-F) | C-1 |

| ~ 120 | d | ~ 4 | C-6 |

| ~ 118 | d | ~ 18 | C-3 |

| ~ 112 | dd | ~ 22 (C-F), ~ 4 (C-F) | C-5 |

| ~ 14 | q | ~ 4 | -CH₃ |

Predicted ¹⁹F NMR Analysis

Fluorine-19 is a spin ½ nucleus with 100% natural abundance, making ¹⁹F NMR a highly sensitive and indispensable tool for characterizing fluorinated compounds.[1] The chemical shifts are highly sensitive to the electronic environment.

Experimental Protocol The same sample prepared for ¹H NMR can be used. ¹⁹F NMR spectra are typically referenced externally to CFCl₃ (δ = 0 ppm).

Data Interpretation Two distinct signals are expected, one for each fluorine atom. They will appear as complex multiplets due to coupling to each other (F-F) and to nearby protons (F-H).

| Predicted Chemical Shift (δ, ppm vs CFCl₃) | Multiplicity | Assignment | Rationale |

| ~ -125 | m | F-2 | The chemical shift is influenced by the ortho -NH₂ and -CH₃ groups. |

| ~ -130 | m | F-4 | The chemical shift is influenced by the ortho -NH₂ and -CH₃ groups. |

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy provides a rapid and reliable method for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Experimental Protocol The use of an Attenuated Total Reflectance (ATR) accessory is the industry standard for its simplicity and speed, requiring only a small amount of neat sample. A background spectrum of the clean ATR crystal is recorded, followed by the sample spectrum.

Visualization: Standard IR Analysis Workflow

Caption: Workflow for ATR-FTIR data acquisition and analysis.

Predicted Spectral Interpretation The IR spectrum provides a distinct "fingerprint" for this compound.

| Predicted Frequency (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| 3480 - 3390 | Medium | -NH₂ | Asymmetric & Symmetric N-H Stretch |

| 3100 - 3000 | Medium-Weak | Ar C-H | Aromatic C-H Stretch |

| 2980 - 2870 | Medium-Weak | -CH₃ | Aliphatic C-H Stretch |

| ~ 1620 | Strong | -NH₂ | N-H Scissoring (Bending) |

| 1580 - 1450 | Strong-Medium | Ar C=C | Aromatic Ring C=C Stretch |

| 1300 - 1100 | Very Strong | C-F | C-F Stretch |

The dual peaks for the N-H stretch are characteristic of a primary amine.[2] The most intense absorptions are expected in the 1300-1100 cm⁻¹ region, which are indicative of the C-F stretching vibrations.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is the definitive technique for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Experimental Protocol For a volatile compound like this aniline derivative, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the method of choice. The sample is injected into the GC, where it is vaporized and separated from impurities. It then enters the MS source, where it is ionized by a high-energy electron beam (typically 70 eV), causing fragmentation.

Predicted Mass Spectrum Analysis The molecular formula is C₇H₇F₂N, with a monoisotopic mass of 143.05 g/mol .

-

Molecular Ion (M⁺·): A strong molecular ion peak is expected at m/z 143 . The odd nominal mass is consistent with the Nitrogen Rule , which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.

-

Key Fragments: The high energy of EI will induce fragmentation, providing structural clues. The fragmentation of the parent compound, 2,4-difluoroaniline (m/z 129), serves as an excellent model for predicting the behavior of the target molecule.[3]

| Predicted m/z | Proposed Fragment | Identity |

| 143 | [C₇H₇F₂N]⁺· | Molecular Ion (M⁺·) |

| 142 | [M - H]⁺ | Loss of a hydrogen radical |

| 128 | [M - CH₃]⁺ | Loss of a methyl radical |

| 116 | [M - HCN]⁺· | Loss of neutral hydrogen cyanide |

| 101 | [C₅H₂F₂]⁺ | Ring fragmentation fragment |

Visualization: Plausible EI Fragmentation Pathway

Caption: Predicted major fragmentation pathway for this compound.

Conclusion

The structural elucidation of this compound requires a synergistic application of multiple spectroscopic techniques. This guide outlines the predicted spectroscopic data package for this molecule.

-

NMR (¹H, ¹³C, ¹⁹F) provides an unambiguous map of the atomic framework through chemical shifts and scalar coupling networks.

-

IR spectroscopy offers rapid confirmation of key functional groups, notably the primary amine and carbon-fluorine bonds.

-

Mass Spectrometry confirms the molecular weight and provides structural insights through predictable fragmentation patterns.

This comprehensive, albeit predictive, analysis serves as a valuable baseline for researchers, quality control scientists, and drug development professionals, enabling them to confidently characterize this important chemical building block.

References

-

Royal Society of Chemistry. (2013). Supporting Information for: Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System. Available at: [Link]

-

SpectraBase. (n.d.). 2,4-Difluoro-N-methylaniline. Available at: [Link]

-

PubChem. (n.d.). 3,4-difluoro-N-methylaniline. Available at: [Link]

-

Deutsch, C., & Taylor, J. S. (1987). New class of 19F pH indicators: fluoroanilines. PubMed. Available at: [Link]

-

ChemBK. (n.d.). 2,4-DIFLUORO-N-METHYLANILINE. Available at: [Link]

-

Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara. Available at: [Link]

-

University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Available at: [Link]

-

PubChem. (n.d.). 3-Fluoro-4-methylaniline. Available at: [Link]

- Google Patents. (n.d.). Method of preparing 2,4-difluoroaniline.

-

NMR Service. (n.d.). 19Flourine NMR. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for: Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. Available at: [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0001020). Available at: [Link]

-

NIST. (n.d.). 2,4-Difluoroaniline. WebBook. Available at: [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Understanding the Chemical Properties and Synthesis of 4-Fluoro-3-methylaniline. Available at: [Link]

-

ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),.... Available at: [Link]

-

Organic Syntheses. (n.d.). (3,3-difluoroallyl)trimethylsilane. Available at: [Link]

Sources

An In-depth Technical Guide to the Reactivity and Stability of 2,4-Difluoro-3-methylaniline

Abstract: 2,4-Difluoro-3-methylaniline is a substituted aromatic amine with significant potential as a versatile building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. The strategic placement of two electron-withdrawing fluorine atoms and one electron-donating methyl group on the aniline core creates a unique electronic environment that dictates its reactivity and stability. This guide provides a comprehensive analysis of this compound, offering field-proven insights into its chemical behavior, stability profile, and safe handling protocols. By examining the interplay of its functional groups, we will elucidate the causality behind its reactivity in key synthetic transformations and its degradation pathways. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their synthetic endeavors.

Molecular Profile and Physicochemical Properties

This compound is a trifunctionalized benzene ring. The foundational reactivity is that of an aniline, characterized by the nucleophilic amino group and the activated aromatic ring. However, this is modulated by:

-

Two Fluorine Substituents: Located at positions 2 and 4, these halogens exert a strong electron-withdrawing inductive effect (-I), which decreases the electron density of the ring and the basicity of the amino group. They also have a weaker, electron-donating mesomeric effect (+M).

-

One Methyl Substituent: Located at position 3, this alkyl group has a weak electron-donating inductive effect (+I), which slightly counteracts the influence of the fluorine atoms.

This intricate electronic balance is key to understanding its synthetic utility. While specific experimental data for this exact isomer is not extensively published, we can extrapolate its properties from closely related analogs like 2,4-difluoroaniline.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Rationale / Comparative Compound |

| Molecular Formula | C₇H₇F₂N | - |

| Molecular Weight | 143.14 g/mol | - |

| Appearance | Colorless to light brown liquid/solid | Analogy with similar substituted anilines. |

| Boiling Point | ~180-190 °C | Higher than 2,4-difluoroaniline (170 °C) due to the added methyl group.[1] |

| Melting Point | < 0 °C | Likely a low-melting solid or liquid at room temperature. |

| pKa | ~2.5 - 3.0 | Expected to be lower than aniline (~4.6) due to the strong -I effect of two fluorine atoms, similar to 2,4-difluoroaniline (pKa ~3.26).[1] |

| Solubility | Sparingly soluble in water | Typical for anilines; soluble in common organic solvents (e.g., alcohols, ethers, chlorinated solvents). |

| LogP | ~2.0 | Increased lipophilicity from the methyl group compared to 2,4-difluoroaniline (LogP ~1.7).[1] |

Proposed Synthesis Pathway

The most direct and industrially scalable approach to synthesizing this compound is the catalytic hydrogenation of its nitro precursor, 2,4-difluoro-3-methylnitrobenzene. This method is widely employed for the preparation of anilines due to its high efficiency and clean conversion.

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol: Catalytic Hydrogenation

Trustworthiness: This protocol incorporates a self-validating system. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the complete consumption of the starting material before proceeding to workup, guaranteeing high conversion and purity.

-

Vessel Preparation: To a 250 mL hydrogenation vessel, add 2,4-difluoro-3-methylnitrobenzene (10.0 g, 57.8 mmol) and methanol (100 mL).

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (1.0 g, 10% w/w) to the mixture.

-

Expert Insight: The use of a 10% loading of Pd/C is a robust choice for ensuring a reasonable reaction rate without excessive cost. Methanol is an excellent solvent as it readily dissolves the starting material and the product is largely soluble, preventing catalyst poisoning.

-

-

Hydrogenation: Seal the vessel and purge it three times with nitrogen gas, followed by three purges with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen.

-

Reaction: Stir the mixture vigorously at room temperature for 2-4 hours. Monitor the reaction by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase) until the starting nitro compound spot has completely disappeared.

-

Workup: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of methanol (2 x 10 mL) to recover any residual product.

-

Expert Insight: Filtering through Celite is critical for removing the fine, pyrophoric palladium catalyst safely and completely.

-

-

Isolation: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound. The product can be further purified by vacuum distillation if necessary.

Chemical Reactivity Profile

The reactivity of this compound is dictated by the nucleophilic amino group and the electronically modified aromatic ring.

Caption: Electronic directing effects influencing electrophilic aromatic substitution.

Reactions at the Amino Group

The lone pair of electrons on the nitrogen atom makes it a potent nucleophile and a weak base.

-

Basicity: The amino group is a Brønsted-Lowry base and will react exothermically with acids to form ammonium salts.[1] Its basicity is significantly reduced by the two fluorine atoms, making it a weaker base than aniline.

-

Acylation and Sulfonylation: It readily reacts with acid chlorides, anhydrides, and sulfonyl chlorides to form the corresponding amides and sulfonamides. This is a common strategy to protect the amino group or to introduce new functionalities.

-

Diazotization: Like other primary anilines, it can be converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0-5 °C). The resulting diazonium salt is a valuable intermediate for Sandmeyer-type reactions, allowing the introduction of a wide range of substituents (e.g., -Cl, -Br, -CN, -OH).

Reactions on the Aromatic Ring

Electrophilic Aromatic Substitution (EAS) is governed by the combined directing effects of the three substituents.

-

Directing Effects:

-

The -NH₂ group is a powerful ortho, para-director.

-

The -CH₃ group is a weaker ortho, para-director.

-

The -F atoms are deactivating but are also ortho, para-directors.

-

-

Predicted Outcome: The positions ortho and para to the strongly activating amino group are C2, C6, and C4. Positions C2 and C4 are blocked by fluorine atoms. Therefore, the primary sites for electrophilic attack are C5 and C6.

-

Position C5: This position is para to the -CH₃ group and meta to the -NH₂ group.

-

Position C6: This position is ortho to the -NH₂ group.

-

Stability and Degradation Profile

Understanding the stability of this compound is critical for its storage, handling, and application.

-

Chemical Stability: The compound is stable under recommended storage conditions.[1] However, as an aniline, it is incompatible with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and isocyanates.[1][2] Contact with these materials can lead to vigorous or exothermic reactions.

-